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Traditional microscopy of biological tissues is often limited by the opacity of the sample, which

scatters light and restricts imaging depth to a few hundred micrometers.[1] To overcome this,

researchers have historically relied on physical sectioning of tissues into thin slices, a process

that can introduce artifacts and disrupt the three-dimensional context of cellular structures.[1]

Tissue clearing encompasses a range of techniques designed to render biological tissues

optically transparent, enabling deep, three-dimensional imaging of intact organs and even

whole organisms.[2]

CLARITY, a transformative hydrogel-based tissue clearing technique, was developed to

address the limitations of earlier methods.[3] It transforms intact biological tissue into a

nanoporous hydrogel-tissue hybrid that is optically transparent and permeable to

macromolecules, all while preserving the fine anatomical structures, proteins, and nucleic

acids.[4] This allows for unprecedented visualization of complex biological systems, such as

neural networks in the brain, in their entirety.

Core Principles of the CLARITY Method
The foundational principle of CLARITY is the creation of a tissue-hydrogel hybrid. This is

achieved by infusing the tissue with hydrogel monomers (acrylamide) and a crosslinker, which

then polymerize to form a stable, porous mesh throughout the sample.[3] This hydrogel scaffold

provides physical support to the tissue's structural components and covalently binds proteins

and nucleic acids, anchoring them in their native locations.[3][5]

Once the structural and molecular framework is secured, the primary source of light scattering

—lipids—is removed. This is accomplished using a strong detergent, such as sodium dodecyl
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sulfate (SDS), which solubilizes the lipid membranes. The removal of lipids can be done

passively by incubation or actively accelerated using electrophoresis (Electrophoretic Tissue

Clearing, ETC).[6] The resulting tissue-hydrogel hybrid is optically transparent and can be

subjected to multiple rounds of immunostaining and imaging.[4]

Key Advantages of CLARITY
The CLARITY method offers several significant advantages over traditional histology and other

clearing techniques:

Structural and Molecular Preservation: The hydrogel mesh provides robust support,

preventing the tissue from collapsing after lipid removal and preserving its morphology. It

also effectively retains proteins and nucleic acids, with studies showing as little as 8% protein

loss compared to 65% in tissues cleared with SDS without a hydrogel scaffold.[5]

Deep-Tissue Imaging: By rendering tissues transparent, CLARITY allows for imaging depths

of several millimeters, making it possible to visualize entire organs like the mouse brain

without sectioning.[4][7]

Compatibility with Molecular Labeling: The cleared tissue is permeable to macromolecules,

enabling deep antibody penetration for immunohistochemistry and the use of nucleic acid

probes for in situ hybridization. This allows for detailed molecular phenotyping within a

structurally intact context.

Preservation of Endogenous Fluorescence: Unlike many solvent-based clearing methods

that can quench the signal from fluorescent proteins, CLARITY is compatible with the

visualization of endogenous reporters like GFP and RFP.[7]

Versatility: The CLARITY protocol has been successfully applied to a wide range of tissues,

including the brain, spinal cord, tumors, and other organs from various species like mice,

zebrafish, and humans.

Quantitative Data Summary
The performance of the CLARITY technique has been quantified in numerous studies. The

following tables summarize key performance metrics and comparisons with other common

clearing methods.
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Table 1: Imaging Depth and Resolution with CLARITY

Parameter
Value/Observa
tion

Tissue Type
Microscopy
Technique

Source

Imaging Depth > 3 mm
Mouse Brain

(Tie2-RFP)

Confocal

Microscopy
[7]

Imaging Depth > 2 mm
Mouse Brain

(coronal section)

Confocal

Microscopy
[8]

Voxel Resolution
0.62 µm x 0.62

µm x 1.38 µm
Mouse Brain

Confocal

Microscopy (40x)
[7]

Table 2: Comparison of CLARITY with Other Tissue Clearing Methods
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Feature CLARITY
Solvent-Based
(e.g., iDISCO,
BABB)

Aqueous-
Based (e.g.,
CUBIC,
SeeDB)

Source

Principle

Hydrogel

embedding, lipid

removal

Dehydration,

organic solvent

immersion

Hyper-hydration,

refractive index

matching

[1]

Clearing Time Days to weeks Hours to days Days to weeks [9]

Morphology
Slight expansion

possible
Shrinkage Expansion [1][9]

FP Signal
Good

preservation

Quenches

fluorescence

Good

preservation
[1]

Immunostaining Excellent

Good (some

epitopes may be

affected)

Good [1]

Lipid

Preservation
No No No [9]

Toxicity
Acrylamide is a

neurotoxin

Solvents are

toxic and can

damage optics

Generally low

toxicity
[1][9]

Complexity

High (requires

specialized

equipment for

ETC)

Moderate Low to moderate [9]

Experimental Protocols
The following is a generalized protocol for CLARITY clearing of an adult mouse brain, based on

established procedures.[8][10]

Reagent Preparation
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Hydrogel Monomer Solution: A solution containing 4% paraformaldehyde (PFA), 4%

acrylamide, 0.05% bis-acrylamide, and a thermal initiator (e.g., 0.25% VA-044) in phosphate-

buffered saline (PBS).[4]

Clearing Solution: 4% sodium dodecyl sulfate (SDS) in boric acid buffer, pH 8.5.[4]

Refractive Index Matching Solution (RIMS): Various solutions can be used, such as 80%

Nycodenz or 63% 2,2'-thiodiethanol (TDE), to match the refractive index of the cleared tissue

(typically around 1.45).[4]

Experimental Workflow
Tissue Fixation and Hydrogel Infusion:

Perfuse the mouse transcardially with cold PBS followed by the cold hydrogel monomer

solution.[10]

Extract the brain and incubate it in the hydrogel monomer solution at 4°C for 24-48 hours

to allow for complete infusion.[4][10]

Polymerization:

De-gas the sample by placing it under a vacuum to remove oxygen, which inhibits

polymerization.

Initiate polymerization by heating the sample to 37°C for 3-4 hours.[11] This crosslinks the

hydrogel monomers and biomolecules, forming the stable tissue-hydrogel hybrid.

Lipid Removal (Clearing):

Passive CLARITY (PACT): Incubate the tissue-hydrogel hybrid in the clearing solution at

37-45°C with gentle shaking for several days to weeks, depending on the tissue size.[4]

This method is simpler but slower.

Active CLARITY (ETC): Place the tissue-hydrogel hybrid in an electrophoretic tissue

clearing chamber. Apply an electric field (e.g., 20-60 V) across the sample while circulating

the clearing solution at a controlled temperature (e.g., 37-55°C).[4][8] This significantly

accelerates lipid removal, clearing a mouse brain in a matter of days.[8]
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Immunostaining:

Wash the cleared tissue extensively with PBS containing a mild detergent (e.g., Triton X-

100) to remove residual SDS.

Incubate the tissue with primary antibodies for several days to weeks at 37°C with gentle

shaking to allow for deep penetration.[11]

Wash and then incubate with fluorescently labeled secondary antibodies for a similar

duration.[11]

Refractive Index Matching and Imaging:

Incubate the cleared and stained tissue in the RIMS solution until its refractive index is

homogenized.

Image the transparent tissue using a confocal, two-photon, or light-sheet microscope

equipped with objectives suitable for deep imaging (i.e., long working distance and high

numerical aperture).[12]

Visualizations
The following diagrams illustrate the core concepts and workflows associated with the

CLARITY method.
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CLARITY Experimental Workflow

1. Tissue Fixation & Hydrogel Infusion
(PFA, Acrylamide)

2. Hydrogel Polymerization
(37°C, Vacuum)

3. Lipid Removal (Clearing)
(SDS, Passive or Electrophoretic)

4. Molecular Labeling
(Antibodies, Probes)

5. Refractive Index Matching
(RIMS)

6. 3D Microscopy
(Confocal, Light-Sheet)

Click to download full resolution via product page

Caption: A flowchart of the major steps in the CLARITY protocol.
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CLARITY Hydrogel Mechanism
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Caption: Conceptual diagram of hydrogel hybridization and lipid removal.
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Caption: Comparison of major tissue clearing methodologies.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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